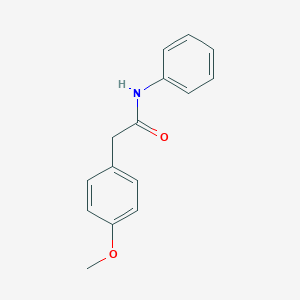
2-(4-methoxyphenyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide (MPA), is a chemical compound that has gained significant attention in the field of scientific research. MPA is a member of the phenylacetamide family and is used in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants.
Mécanisme D'action
MPA acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. By inhibiting FAAH, MPA increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPA has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. MPA has been found to increase the levels of endocannabinoids in the body, leading to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPA in lab experiments is its selectivity for FAAH, which allows for the specific targeting of endocannabinoid metabolism. However, MPA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, MPA has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of MPA. Another area of interest is the investigation of MPA's effects on other physiological systems beyond the endocannabinoid system. Additionally, MPA may have potential applications in the treatment of other conditions, such as anxiety and depression.
Méthodes De Synthèse
MPA can be synthesized through the reaction of aniline and p-anisoyl chloride in the presence of a base. The reaction produces MPA and hydrochloric acid as a byproduct. The resulting MPA can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. MPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
AGDUICNLSDZXNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




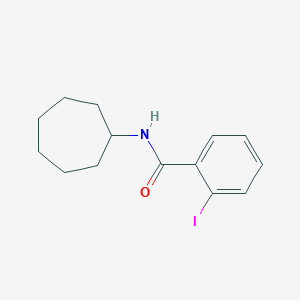
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
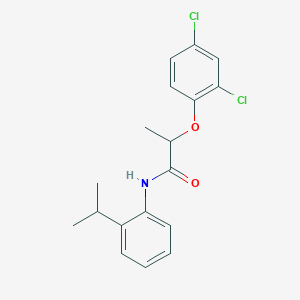
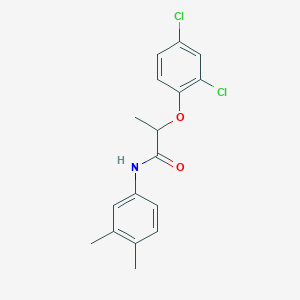




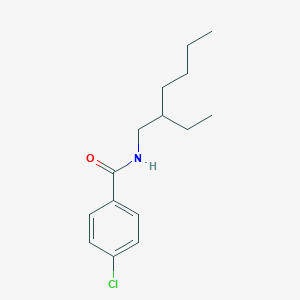
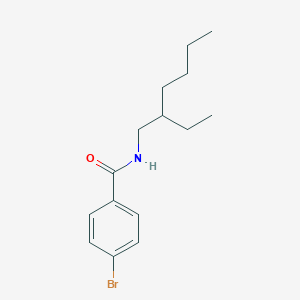
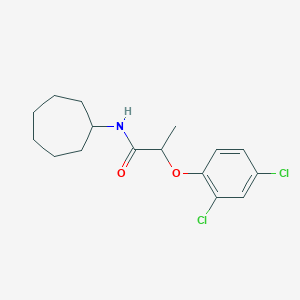

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)